molecular formula C13H11NO5 B10800399 Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide

Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide

Cat. No.: B10800399
M. Wt: 261.23 g/mol
InChI Key: IUOMATKBBPCLFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-DHMEQ can be synthesized through a chemo-enzymatic process. One effective method involves the use of Burkholderia cepacia lipase-catalyzed hydrolysis of a structurally modified precursor . This method yields enantiomerically pure rel-DHMEQ. The synthesis process typically involves multiple steps, including the preparation of racemic DHMEQ and subsequent separation of the enantiomers .

Industrial Production Methods

Industrial production of rel-DHMEQ involves scaling up the chemo-enzymatic synthesis process. The use of biocatalysts like Burkholderia cepacia lipase ensures high yield and purity of the final product. The process is optimized for large-scale production to meet the demands of research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Rel-DHMEQ undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various derivatives of rel-DHMEQ with modified functional groups.

Comparison with Similar Compounds

Biological Activity

Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide, also known as rel-DHMEQ, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC13H11NO5
CAS Number287194-38-1
Molecular Weight245.23 g/mol

The compound features a bicyclic structure that contributes to its unique biological properties.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that rel-DHMEQ exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This inhibition occurs through the suppression of NF-kB activation, a key transcription factor involved in inflammatory responses .

2. Antitumor Activity

Studies have demonstrated that rel-DHMEQ possesses anticancer properties, particularly against various cancer cell lines. For example, in vitro assays have shown that the compound can induce apoptosis in human cancer cells while sparing normal cells, indicating a selective cytotoxic effect . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

3. Mechanism of Action

The biological activity of rel-DHMEQ is primarily attributed to its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression:

  • NF-kB Inhibition : By blocking NF-kB, rel-DHMEQ reduces the expression of genes that promote inflammation and tumor growth.
  • Caspase Activation : The compound has been linked to the activation of caspases, which are crucial for the apoptotic process in cancer cells .

Case Studies

Several studies have highlighted the efficacy of rel-DHMEQ in preclinical models:

  • In Vivo Studies : A study involving murine models of arthritis demonstrated that treatment with rel-DHMEQ significantly reduced joint inflammation and damage compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Cancer Cell Lines : In experiments with breast cancer cell lines, rel-DHMEQ was found to inhibit cell migration and invasion, which are critical steps in cancer metastasis. This was accompanied by a decrease in matrix metalloproteinase (MMP) activity, enzymes involved in extracellular matrix degradation .

Summary of Research Findings

Study FocusFindingsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
Antitumor effectsInduction of apoptosis in cancer cells
Mechanism of actionNF-kB inhibition; caspase activation

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMATKBBPCLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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